Quinuclidine-3-carboxylic acid

Catalog No.
S1908824
CAS No.
75208-40-1
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinuclidine-3-carboxylic acid

CAS Number

75208-40-1

Product Name

Quinuclidine-3-carboxylic acid

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)

InChI Key

PUIHXLMMFNAYNW-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)C(=O)O

Canonical SMILES

C1CN2CCC1C(C2)C(=O)O

Application in Medicinal Chemistry

Field: Medicinal Chemistry

Summary of the Application: Quinuclidine-3-carboxylic acid derivatives, specifically 3-amidoquinuclidine quaternary ammonium compounds (QACs), have been studied for their potential as new soft antibacterial agents .

Methods of Application: The synthesis and structure-function study of three structurally distinct series of naturally derived soft QACs were reported. The obtained 3-amidoquinuclidine QACs showed a broad range of antibacterial activities related to the hydrophobic-hydrophilic balance of the QAC structures .

Results or Outcomes: All three series yielded candidates with minimal inhibitory concentrations (MIC) in the single-digit μ M range. Time-resolved growth analysis revealed subtle differences in the antibacterial activity of the selected candidates. The versatile MIC values were recorded in different nutrient media, suggesting that the media composition may have a dramatic impact on the antibacterial potential .

Application in Drug Synthesis

Field: Drug Synthesis

Summary of the Application: Quinuclidine-3-carboxylates are widely used precursors for various derivatives at the C(1) atom (CH2OH, CHO, COOH, CN, etc.) of 3-substituted quinuclidines. They are starting compounds for the synthesis of antiallergy drugs with reduced sedative effects .

Methods of Application: The Grob method is used for the synthesis of these esters.

Results or Outcomes: The use of thionyl chloride makes it possible to avoid the formation of the dication and to accomplish dehydration through the cation II .

Application in Cholinergic System

Field: Neuropharmacology

Summary of the Application: Quinuclidine-based derivatives have been profiled as potential drugs acting in the cholinergic system .

Methods of Application: The study involved the synthesis and evaluation of bisquaternary quinuclidine derivatives .

Results or Outcomes: Two bisquaternary quinuclidine derivatives were identified as candidates worth further investigations as drugs acting in the cholinergic system .

Application in Antibacterial Agents

Field: Pharmaceuticals

Application in Anticholinesterase Drugs

Methods of Application: The study involved the synthesis and evaluation of 14 N -alkyl quaternary quinuclidines as inhibitors of human AChE and BChE and analyzed their impact on cell viability to assess their safety in the context of application as potential therapeutics .

Results or Outcomes: All of the 14 tested quinuclidines inhibited both AChE and BChE in the micromolar range ( K = 0.26 − 156.2 μM). The highest inhibition potency was observed for two bisquaternary derivatives .

Application in Transannular Arylation

Field: Organic Chemistry

Summary of the Application: A quinuclidine- pyridone ligand enables the transannular γ-arylation of carboxylic acid substrates ranging from cyclopentane to cyclooctane rings .

Methods of Application:

XLogP3

-2

Other CAS

75208-40-1

Dates

Modify: 2023-08-16

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